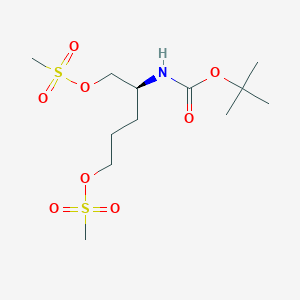![molecular formula C15H18BrN3O7 B13417479 N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)
N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide is a complex organic compound with the molecular formula C15H18BrN3O7 and a molecular weight of 432.223 g/mol . This compound is notable for its unique structure, which includes a brominated xylofuranosyl moiety and a pyrimidinyl acetamide group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide typically involves multiple steps. One common method includes the bromination of a xylofuranosyl derivative, followed by acetylation and subsequent coupling with a pyrimidinyl acetamide precursor . The reaction conditions often require the use of specific reagents such as bromine, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the pyrimidinyl group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce de-brominated compounds or reduced pyrimidinyl derivatives.
Aplicaciones Científicas De Investigación
N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide involves its interaction with specific molecular targets. The brominated xylofuranosyl moiety and the pyrimidinyl acetamide group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: A ribose-derived compound used in nucleoside synthesis.
Other brominated xylofuranosyl derivatives: Compounds with similar structures but different functional groups or substitutions.
Uniqueness
N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide is unique due to its specific combination of a brominated xylofuranosyl moiety and a pyrimidinyl acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C15H18BrN3O7 |
|---|---|
Peso molecular |
432.22 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-3-bromooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18BrN3O7/c1-7(20)17-11-4-5-19(15(23)18-11)14-13(25-9(3)22)12(16)10(26-14)6-24-8(2)21/h4-5,10,12-14H,6H2,1-3H3,(H,17,18,20,23)/t10-,12+,13-,14-/m1/s1 |
Clave InChI |
YPZSAHLCYHXMNE-YXCITZCRSA-N |
SMILES isomérico |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@H]([C@H](O2)COC(=O)C)Br)OC(=O)C |
SMILES canónico |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(=O)C)Br)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
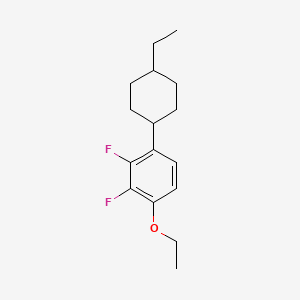
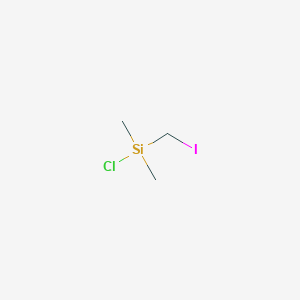
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
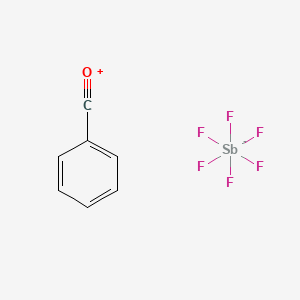


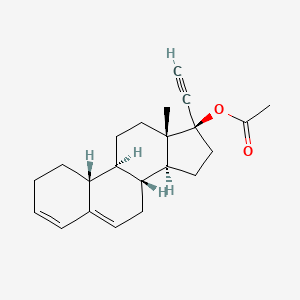


![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
